molecular formula C19H20N6 B2519460 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2380175-22-2

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2519460
CAS No.: 2380175-22-2
M. Wt: 332.411
InChI Key: NSGSDWIIUDHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2-methylpyrimidinyl group and a phenylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 2-Methylpyrimidinyl Group: The piperazine intermediate is then reacted with 2-chloromethylpyrimidine under basic conditions to introduce the 2-methylpyrimidinyl group.

    Coupling with Phenylpyrimidine: Finally, the substituted piperazine is coupled with 6-bromophenylpyrimidine using a palladium-catalyzed cross-coupling reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: A compound with a similar piperazine and pyrimidine structure, used as an antipsychotic agent.

    Imatinib: A tyrosine kinase inhibitor with a pyrimidine moiety, used in cancer treatment.

    Piperaquine: An antimalarial compound with a piperazine ring.

Uniqueness

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike similar compounds, it may exhibit a different binding affinity and selectivity for its molecular targets, leading to unique therapeutic effects.

Properties

IUPAC Name

2-methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-15-20-8-7-18(23-15)24-9-11-25(12-10-24)19-13-17(21-14-22-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSDWIIUDHKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.